Decorticasine

Description

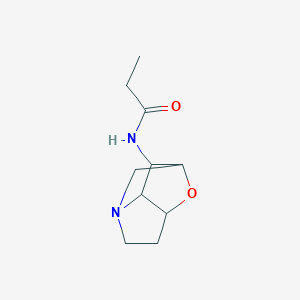

Structure

2D Structure

3D Structure

Properties

CAS No. |

32639-10-4 |

|---|---|

Molecular Formula |

C10H16N2O2 |

Molecular Weight |

196.25 g/mol |

IUPAC Name |

N-(2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl)propanamide |

InChI |

InChI=1S/C10H16N2O2/c1-2-8(13)11-9-7-5-12-4-3-6(14-7)10(9)12/h6-7,9-10H,2-5H2,1H3,(H,11,13) |

InChI Key |

DONSVQBFPXNWRA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1C2CN3C1C(O2)CC3 |

Origin of Product |

United States |

Natural Occurrence and Ecological Distribution of Decorticasine

Botanical Sources

Decorticasine has been identified and isolated from Adenocarpus decorticans plos.orgchemistry-chemists.comoregonstate.edu. This species serves as a key source for understanding the natural occurrence of this compound. Studies have detailed the extraction and purification processes, often involving solvent extraction and chromatographic separation plos.org. Adenocarpus decorticans is native to the Sierra Nevada mountains of Spain oregonstate.edu.

The alkaloid profile of Adenocarpus hispanicus has been extensively studied, revealing the presence of this compound. Research has specifically analyzed alkaloid extracts from different organs of two subspecies of A. hispanicus:

Presence in Adenocarpus hispanicus Varieties

Subspecies gredensis: Similarly, this compound was detected in analyses of Adenocarpus hispanicus ssp. gredensisresearchgate.netchemfaces.com.

Studies have investigated the distribution of this compound and other alkaloids across different parts of Adenocarpus species. For Adenocarpus hispanicus ssp. gredensis, this compound was found in leaves, twigs, flowers, pods, and seeds researchgate.net. This indicates a relatively widespread distribution of the compound within the plant's various organs.

Biosynthesis within Plant-Fungal Symbioses

While not directly detailing this compound's biosynthesis, research on loline (B1675033) alkaloids, a class to which this compound belongs (N-propionylnorloline), suggests complex interactions within plant-fungal symbioses plos.orgfrontiersin.orgnih.govelifesciences.org. Lolines are produced by Epichloë species, which are fungal endophytes of grasses. Studies indicate that while fungal enzymes are primarily responsible for loline alkaloid biosynthesis, plant enzymes can also contribute to the chemical diversification of these compounds plos.org. For instance, a plant acetyltransferase activity has been implicated in the conversion of loline to N-acetylloline (NAL), another related compound. This highlights a potential role for plant-fungal interactions in the broader metabolic landscape of alkaloids like this compound, although direct evidence for this compound biosynthesis in such symbioses is not explicitly detailed in the provided snippets.

Association with Fungal Endophytes, particularly Epichloë Species

This compound, or compounds of its class such as loline alkaloids, are predominantly produced by symbiotic fungi belonging to the genus Epichloë (family Clavicipitaceae) researchgate.netresearchgate.net. These fungi are commonly found as endophytes in cool-season grasses, particularly those in the subfamily Pooideae researchgate.netresearchgate.net. The association is typically seed-transmitted, meaning the fungi are passed from the parent plant to its offspring through seeds researchgate.net.

Epichloë species are known to systemically colonize the intercellular spaces of the aerial tissues of their host grasses, including leaves, stems, and reproductive organs researchgate.net. This endophytic lifestyle allows the fungi to produce a range of secondary metabolites, including loline alkaloids, which are saturated pyrrolizidine (B1209537) alkaloids researchgate.netresearchgate.net. These alkaloids are believed to provide significant benefits to the host plant, such as defense against herbivorous insects and mammals researchgate.netresearchgate.net. For instance, loline alkaloids have demonstrated potent insecticidal and feeding-deterrent properties, protecting grasses from pests like aphids researchgate.net. The distribution of these alkaloids is therefore directly correlated with the presence and metabolic activity of specific Epichloë strains within their host grasses researchgate.net. Research has shown that the presence of an Epichloë endophyte is required for the significant accumulation of pyrrolizidine alkaloids, including lolines, in host plant tissues like tall fescue and Lolium-Festuca hybrids researchgate.net.

Biosynthesis of Decorticasine and Diversification of Loline Alkaloids

Enzymatic Mechanisms and Genetic Control

Contributions of Fungal and Plant Enzymes to Alkaloid Diversification

The chemical diversity observed among loline (B1675033) alkaloids arises from a concerted effort involving both fungal and, notably, plant enzymes. While the core biosynthetic machinery and the formation of the fundamental loline skeleton are largely orchestrated by a cluster of fungal genes (the LOL cluster), the final modifications that yield specific loline derivatives can involve host plant enzymes.

Fungal Enzymes: The fungal endophytes possess a suite of enzymes encoded by the LOL gene cluster that are critical for loline biosynthesis and diversification. Key enzymes identified include:

LolO: A 2-oxoglutarate-dependent non-heme iron oxygenase, responsible for catalyzing the formation of the characteristic C2-C7 ether bridge, likely by oxidizing exo-1-acetamidopyrrolizidine (AcAP) to N-acetylnorloline (NANL) usda.govnih.govuky.edunih.gov.

LolN: Predicted to function as an N-acetamidase (deacetylase), LolN plays a role in the conversion of N-acetylnorloline (NANL) to norloline (B1595202) usda.govuky.edunih.govuky.eduplos.orgresearchgate.netnih.gov.

LolM: Identified as a methyltransferase, LolM is responsible for the sequential methylation of norloline, yielding loline and subsequently N-methylloline (NML) usda.govuky.eduuky.eduplos.orgresearchgate.netnih.gov.

LolP: A cytochrome P450 monooxygenase, LolP catalyzes the conversion of N-methylloline (NML) to N-formylloline (NFL), one of the most abundant loline alkaloids in many grass-endophyte symbioses usda.govnih.govuky.edunih.govuky.eduplos.orgresearchgate.netnih.gov.

Isotopic Labeling Studies in Biosynthesis Elucidation

Isotopic labeling studies have been instrumental in dissecting the complex biosynthetic pathway of loline alkaloids and understanding the roles of various enzymes in their diversification. By feeding isotopically labeled precursors, such as deuterated amino acids (e.g., L-[U-²H₇]Pro) or suspected intermediates to fungal cultures (Neotyphodium uncinatum), researchers have traced the metabolic flow and identified key intermediates and enzymatic steps usda.govnih.govuky.eduwikipedia.orgnih.govuky.eduresearchgate.netresearchgate.net.

These studies confirmed L-proline and L-homoserine as the primary amino acid precursors for loline biosynthesis nih.govwikipedia.orgnih.govresearchgate.net. Furthermore, feeding experiments with labeled compounds have identified intermediates such as N-(3-amino-3-carboxypropyl)proline (NACPP) and exo-1-aminopyrrolizidine (AcAP) nih.govwikipedia.orguky.edu. The application of deuterated AcAP to yeast strains expressing the fungal gene lolO provided direct evidence that LolO is responsible for the crucial ether bridge formation, converting AcAP to N-acetylnorloline (NANL) usda.govnih.govuky.edu.

Subsequent isotopic labeling, coupled with gene knockout and complementation experiments, has elucidated the pathway from NANL to other diversified lolines. These studies established that NANL is the first fully cyclized loline alkaloid, and that the fungal enzymes LolN (deacetylase) and LolM (methyltransferase) are essential for its conversion to norloline and then to loline and N-methylloline usda.govuky.eduuky.eduplos.orgnih.gov. The role of LolP in the final formylation step to produce N-formylloline has also been confirmed through these methodologies usda.govuky.eduuky.eduplos.orgnih.gov. The investigation into Decorticasine's formation would similarly rely on tracing the incorporation of isotopic labels into its propionyl group and the pyrrolizidine (B1209537) core, potentially revealing the specific enzymatic machinery involved.

Compound List

this compound (N-propionylnorloline)

Loline

Norloline

N-methylloline (NML)

N-formylloline (NFL)

N-acetylloline (NAL)

N-acetylnorloline (NANL)

Exo-1-acetamidopyrrolizidine (AcAP)

N-(3-amino-3-carboxypropyl)proline (NACPP)

L-proline

L-homoserine

Data Tables

Table 1: Diversification of Loline Alkaloids

This table illustrates how different loline alkaloids are structurally differentiated by modifications to the 1-amino group of the core pyrrolizidine structure.

| Loline Alkaloid | C-1 Amino Group Modification |

| Norloline | -NH₂ |

| Loline | -NHCH₃ |

| N-methylloline (NML) | -N(CH₃)₂ |

| N-acetylnorloline (NANL) | -NHCOCH₃ |

| N-acetylloline (NAL) | -N(CH₃)COCH₃ |

| N-formylloline (NFL) | -N(CH₃)CHO |

| This compound | -NHCO(CH₂CH₃) |

Table 2: Key Enzymes in Loline Biosynthesis and Diversification

This table outlines the roles of key enzymes, primarily encoded by the fungal LOL gene cluster, and a plant enzyme involved in the biosynthesis and diversification of loline alkaloids.

| Enzyme | Gene Locus | Predicted Function | Role in Pathway | Origin |

| LolO | lolO | 2-oxoglutarate-dependent dioxygenase | Catalyzes ether bridge formation (e.g., AcAP to NANL) | Fungal |

| LolN | lolN | N-acetamidase (deacetylase) | Deacetylates NANL to produce norloline | Fungal |

| LolM | lolM | Methyltransferase | Methylates norloline to loline and N-methylloline (NML) | Fungal |

| LolP | lolP | Cytochrome P450 monooxygenase | Oxidizes NML to N-formylloline (NFL) | Fungal |

| Acetyltransferase | (Unspecified) | Acyltransferase | Converts loline to N-acetylloline (NAL); potentially involved in propionylation for this compound formation. | Plant |

| LolC | lolC | PLP-dependent enzyme (e.g., O-acetylhomoserine lyase homolog) | Catalyzes initial condensation of L-proline and L-homoserine to form NACPP. | Fungal |

| LolD, LolT | lolD, lolT | PLP-dependent enzymes | Involved in early steps of pyrrolizidine ring formation. | Fungal |

| LolF, LolE | lolF, lolE | Oxidizing enzymes | Predicted roles in oxidation/oxygenation steps. | Fungal |

Structural Elucidation and Conformational Analysis of Decorticasine

Application of Spectroscopic Techniques

Spectroscopic analysis is fundamental to the structural elucidation of novel chemical entities. jchps.comtaylorandfrancis.com For decorticasine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) has been pivotal in confirming its identity and structure. chemfaces.comintertek.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic compounds by mapping the carbon and hydrogen framework. msu.edulibretexts.org Through a suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments, chemists can piece together the molecular puzzle by observing the chemical environment, connectivity, and spatial relationships of atoms. core.ac.uk

For this compound, ¹H NMR spectra reveal signals corresponding to each proton in the molecule. The integration of these signals provides a ratio of the protons in different environments, while their chemical shifts (δ) indicate the type of environment (e.g., aliphatic, adjacent to heteroatoms). msu.edu Coupling constants (J) arise from interactions between neighboring protons and are crucial for establishing connectivity. core.ac.uk

¹³C NMR spectroscopy provides information on the carbon skeleton. The number of signals indicates the number of non-equivalent carbon atoms, and their chemical shifts are characteristic of their functional group and hybridization state (e.g., C=O, C-O, C-N, CH, CH₂, CH₃). libretexts.org

The complex, rigid tricyclic structure of this compound, featuring a saturated pyrrolizidine (B1209537) core and a distinctive ether bridge, results in a well-defined and predictable NMR spectrum. The propionamide (B166681) side chain (N-C(=O)CH₂CH₃) also gives rise to characteristic signals. The structural assignment is confirmed by 2D NMR techniques that show correlations between protons and carbons, allowing for unambiguous placement of all atoms within the established framework. nih.gov

Table 1: Representative ¹H NMR Spectroscopic Data for this compound Note: This table presents plausible chemical shifts (δ) and multiplicities based on the known structure of this compound and data for analogous loline (B1675033) alkaloids. Actual values may vary depending on the solvent and experimental conditions.

| Proton Assignment | Multiplicity | Chemical Shift (δ, ppm) |

| H-1 | m | ~4.0 - 4.2 |

| H-2 | m | ~4.4 - 4.6 |

| H-3α, H-3β | m | ~1.8 - 2.1 |

| H-5α, H-5β | m | ~2.9 - 3.2 |

| H-6α, H-6β | m | ~2.5 - 2.8 |

| H-7 | m | ~3.8 - 4.0 |

| H-8 | m | ~3.5 - 3.7 |

| -NH- | br s | ~7.5 - 8.0 |

| -C(=O)CH₂- | q | ~2.2 - 2.4 |

| -CH₂CH₃ | t | ~1.0 - 1.2 |

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound Note: This table presents plausible chemical shifts (δ) based on the known structure of this compound and data for analogous loline alkaloids.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | ~65 - 68 |

| C-2 | ~75 - 78 |

| C-3 | ~30 - 33 |

| C-5 | ~55 - 58 |

| C-6 | ~50 - 53 |

| C-7 | ~70 - 73 |

| C-8 | ~60 - 63 |

| -C=O | ~173 - 176 |

| -C(=O)CH₂- | ~28 - 31 |

| -CH₂CH₃ | ~9 - 12 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates chemical components of a sample and provides structural information on the eluted compounds. wikipedia.orgscioninstruments.com It is particularly effective for the analysis of volatile and semi-volatile compounds like alkaloids in complex mixtures, such as plant extracts. thermofisher.comnih.gov The identification of this compound in alkaloid extracts of Adenocarpus hispanicus was accomplished using capillary GC-MS. chemfaces.com

In this method, the sample is vaporized and passed through a long capillary column (the GC component), which separates the compounds based on their boiling points and interactions with the column's stationary phase. thermofisher.com Each compound elutes at a characteristic "retention time." As the separated compounds exit the GC, they enter the mass spectrometer (MS), where they are ionized, typically by electron impact (EI). This process causes the molecules to fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a unique molecular fingerprint. nih.gov

By comparing the obtained mass spectrum with reference spectra in established databases (like the NIST library), or through manual interpretation, the compound can be positively identified. nist.govnih.gov The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to its molecular weight (196.25 g/mol ), and the fragmentation pattern would be consistent with its pyrrolizidine structure containing an N-propionyl group. nih.gov

Table 3: Plausible Mass Spectrometry Fragmentation Data for this compound Note: This table lists key expected mass-to-charge (m/z) ratios for fragments generated during Electron Impact (EI) Mass Spectrometry of this compound.

| m/z Ratio | Plausible Fragment Identity |

| 196 | [M]⁺ (Molecular Ion) |

| 139 | [M - C₃H₅O]⁺ (Loss of propionyl group) |

| 111 | Pyrrolizidine core fragment |

| 83 | Pyrrolizidine core fragment |

| 57 | [C₃H₅O]⁺ (Propionyl cation) |

Comparative Structural Analysis with Related Pyrrolizidine and Loline Alkaloids

This compound belongs to the loline subclass of pyrrolizidine alkaloids. wikipedia.orgplos.org Understanding its structure is facilitated by comparing it to these broader and more specific alkaloid families.

Pyrrolizidine Alkaloids (PAs) are characterized by a core structure of pyrrolizidine, which consists of two fused five-membered rings sharing a nitrogen atom at position 4. wikipedia.orgwikipedia.org They are commonly found as esters of polyhydroxy pyrrolizidine bases, known as necine bases. nih.gov

Loline Alkaloids are a distinct group of PAs that possess two defining features: a saturated pyrrolizidine ring system and a unique internal ether bridge connecting carbons C-2 and C-7. wikipedia.orgebi.ac.uknih.gov This ether linkage is a hallmark of the loline family and is uncommon in other natural products. ebi.ac.uk The general structure of lolines also includes a primary amine at the C-1 position, which is the site of structural variation among different loline derivatives. plos.orgresearchgate.net

This compound fits perfectly within the loline alkaloid classification. It possesses the requisite saturated pyrrolizidine skeleton and the characteristic C-2/C-7 ether bridge. It is distinguished from other common lolines by the substituent on the C-1 amino group. Whereas norloline (B1595202) has a simple -NH₂ group and N-formylloline has an N-formyl (-NHCHO) group, this compound is characterized by an N-propionyl group (-NHC(=O)CH₂CH₃). nih.govresearchgate.net

Table 4: Comparative Structural Features of this compound and Related Alkaloids

| Feature | General Pyrrolizidine Alkaloid | General Loline Alkaloid | This compound |

| Core Skeleton | Pyrrolizidine | Saturated Pyrrolizidine | Saturated Pyrrolizidine |

| C-2/C-7 Ether Bridge | Absent | Present | Present |

| C-1 Substituent | Typically ester at C-9/C-7 | Amino group (-NRR') | N-propionylamino group |

Investigations into Stereochemistry and Absolute Configuration

Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of a molecule's identity. The rigid, bridged tricyclic structure of this compound results in multiple stereocenters, meaning its 3D architecture is complex and fixed.

The term absolute configuration refers to the precise and unambiguous spatial arrangement of substituents at each chiral center. wikipedia.org This is commonly described using the Cahn-Ingold-Prelog (CIP) priority rules, which assign each stereocenter a descriptor of either R (from the Latin rectus, for right) or S (from the Latin sinister, for left). libretexts.orgstackexchange.com

Determining the absolute configuration of a novel compound like this compound is a non-trivial task that cannot be accomplished by standard NMR or MS alone. It typically requires either X-ray crystallography of a suitable single crystal, which provides a definitive 3D map of the molecule, or chemical correlation to a compound whose absolute configuration has already been established. wikipedia.org The specific stereochemical details of the pyrrolizidine ring fusion and the orientation of the substituents define this compound as a unique stereoisomer. The inherent chirality of the loline skeleton is a key feature of this class of compounds. wikipedia.org

Chemical Synthesis and Analog Design Strategies

Historical and Modern Approaches to Decorticasine Total Synthesis

The total synthesis of loline (B1675033) alkaloids, including this compound, has evolved significantly over the years. Early synthetic endeavors often faced challenges due to the strained nature of the pyrrolizidine (B1209537) core and the proximity of polar functionalities uni-muenchen.deuni-muenchen.de. Historically, achieving an asymmetric synthesis of loline required a considerable number of steps, with one notable early synthesis demanding 20 steps uni-muenchen.deuni-muenchen.de.

More recent advancements have focused on developing more efficient and stereoselective routes. Modern approaches have successfully reduced the step count, with some achieving the total synthesis of loline in as few as 10 steps uni-muenchen.deuni-muenchen.deresearchgate.net. These contemporary strategies often incorporate sophisticated reactions, enabling the construction of the complex loline skeleton with high chemo- and stereoselectivity. The development of these efficient syntheses not only provides access to loline alkaloids like this compound but also offers a platform for generating diverse analogues researchgate.net.

Synthetic Methodologies for the Loline Alkaloid Skeleton

The construction of the characteristic loline alkaloid skeleton involves overcoming several synthetic hurdles, primarily related to the formation of the strained bicyclic system and the crucial ether bridge. Several key methodologies have been instrumental in achieving this:

Stereoselective Construction of the Pyrrolizidine Core: Strategies often begin with building the pyrrolizidine ring system. This can involve reactions such as nucleophilic epoxide opening, followed by ring-closing metathesis to form an eight-membered heterocycle, which is then further elaborated uni-muenchen.de. Alternatively, stereoselective tethered aminohydroxylation and Mannich-type reactions have been employed to establish key stereocenters researchgate.netacs.org.

Formation of the Ether Bridge: The C2 to C7 ether bridge is a defining feature of loline alkaloids. This linkage has been formed through various displacement reactions researchgate.net. An "unprecedented transannular aminobromination" has also been utilized to convert an eight-membered cyclic carbamate (B1207046) into the bromopyrrolizidine intermediate, which then facilitates the formation of the loline skeleton researchgate.net.

Key Reactions and Intermediates: Modern syntheses frequently employ advanced reactions such as Sharpless epoxidation for stereocontrol and Grubbs olefin metathesis for ring formation researchgate.net. The use of intermediates like azides has also proven valuable as branching points for synthesizing various loline alkaloids uni-muenchen.de.

These methodologies highlight a progression towards more convergent, efficient, and stereocontrolled syntheses, making the loline alkaloid scaffold more accessible for further research and analogue development.

Development and Synthesis of this compound Analogues

The synthesis of this compound analogues is driven by the desire to understand the relationship between structural modifications and biological activity, a field known as Structure-Activity Relationship (SAR) studies. By systematically altering specific parts of the loline alkaloid structure, researchers can gain insights into how these changes affect the compound's efficacy and properties.

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and natural product research. They involve modifying a lead compound's structure to optimize its biological activity, selectivity, and pharmacokinetic properties mans.edu.egmonash.eduautomate.video. In the context of loline alkaloids, SAR studies often focus on the substituents at the C1-amino group, as these modifications differentiate various loline alkaloids and influence their biological effects plos.orgresearchgate.net.

For instance, studies have investigated the impact of acylations on the 1-amino group of loline alkaloids, observing how these changes affect insecticidal activity and feeding deterrence plos.orgkglmeridian.com. By synthesizing derivatives with different acyl or alkyl groups, researchers can identify structural features critical for interaction with biological targets. This compound itself, with its specific substitution pattern (potentially an acetyl group at a key position chemistry-chemists.com), serves as a reference point for designing and synthesizing related compounds. These modifications aim to enhance potency, improve selectivity, or reduce unwanted effects, thereby providing valuable data for understanding the molecular basis of their bioactivity.

Semi-synthesis offers a practical approach to generating analogues by modifying naturally occurring loline alkaloids. This method leverages the existing complex scaffold produced by endophytes and introduces specific chemical modifications in the laboratory. For example, naturally occurring loline alkaloids can be subjected to reactions like acylation or alkylation to produce a range of derivatives plos.orgkglmeridian.com.

These semi-synthetic derivatives are crucial for SAR studies, allowing for the exploration of a broader chemical space around the natural product. By starting with readily available loline alkaloids, researchers can efficiently access compounds that might be challenging or uneconomical to synthesize entirely from scratch. This approach has been used to create various modified loline alkaloids, including N-acetylloline (NAL) and N-formylloline (NFL), which have been studied for their distinct biological profiles plos.orgresearchgate.netkglmeridian.com. The synthesis of such derivatives provides essential tools for investigating the ecological roles and potential applications of loline alkaloids.

Compound List:

this compound

Loline

N-Methylloline (NML)

N-Acetylloline (NAL)

N-Acetylnorloline (NANL)

N-Formylloline (NFL)

N-formylnorioline

Lolinine

Peduncularine

Preclinical Biological Activity and Mechanistic Research

Insecticidal Activity of Loline (B1675033) Alkaloids

Loline alkaloids are potent insecticidal and insect-deterrent compounds, playing a crucial role in the defensive symbiosis between host grasses and their endophytes. The concentration of these alkaloids in the host plant can vary significantly, often correlating directly with the level of insect resistance observed.

The insecticidal effects of loline alkaloids extend across a wide range of insect orders, demonstrating their broad-spectrum activity. They have been shown to be effective against aphids, such as the bird cherry-oat aphid (Rhopalosiphum padi) and the greenbug (Schizaphis graminum), as well as against other insects like the large milkweed bug and the black cutworm. This wide-ranging activity makes them a subject of interest for integrated pest management strategies. The general structure of loline alkaloids features a saturated pyrrolizidine (B1209537) ring with an ether bridge, and different derivatives possess varying levels of insecticidal potency.

Beyond direct toxicity, loline alkaloids significantly impact insect behavior, most notably by acting as feeding deterrents. Studies have demonstrated that insects, including aphids and grasshoppers, actively avoid feeding on plants containing high concentrations of these alkaloids. For instance, the greenbug aphid shows a clear preference for endophyte-free grasses over those symbiotic with loline-producing fungi. This deterrent effect reduces herbivory, thereby protecting the host plant from damage. The mechanism for this deterrence is believed to involve the insect's gustatory (taste) receptors, which detect the alkaloids and trigger an avoidance response.

The loline alkaloid family includes several derivatives, and their biological activity can differ significantly based on their specific chemical structure. The core loline molecule can have various substituents, such as acetyl or formyl groups, which modify its potency. For example, N-formylloline (NFL) and N-acetylloline (NAL) often exhibit stronger insecticidal and deterrent effects compared to the unsubstituted loline. Research has quantified these differences, showing that variations in the side chains attached to the loline structure directly influence their efficacy against different insect species.

Below is an interactive table summarizing the relative abundance and primary effects of common loline alkaloids.

| Loline Alkaloid Derivative | Common Abbreviation | Primary Observed Effects | Relative Potency |

| N-formylloline | NFL | Strong insect toxicity and feeding deterrence. | High |

| N-acetylloline | NAL | Significant insecticidal and deterrent properties. | High |

| N-acetylnorloline | NANL | Moderate insect deterrence. | Moderate |

| Loline | Basic structure with less potent insecticidal activity compared to its derivatives. | Low |

In Vitro and In Vivo Model Systems for Efficacy Evaluation

The evaluation of loline alkaloid efficacy relies on a combination of laboratory (in vitro) and whole-organism (in vivo) model systems. In vitro assays may involve exposing isolated insect cells or tissues to purified alkaloids to assess cytotoxicity or other cellular-level impacts.

More commonly, in vivo models are used to study the effects on live insects. These models include:

Feeding assays: Insects are provided with artificial diets containing varying concentrations of loline alkaloids to measure consumption rates, growth inhibition, and mortality. This method allows for precise quantification of deterrence and toxicity.

Choice tests: Insects are placed in an environment where they can choose between plants or diets with and without loline alkaloids, providing a clear measure of behavioral avoidance.

Aphid population studies: The reproductive rate and population growth of aphids on endophyte-infected versus endophyte-free host plants are monitored over time to assess the long-term impact of the alkaloids.

These models are crucial for screening different loline derivatives and for understanding their dose-dependent effects on target pest species.

Mechanistic Investigations at the Molecular and Cellular Levels

Research into the precise mechanism of action of loline alkaloids is ongoing, but investigations suggest they act on the insect's nervous system. The structural similarity of loline alkaloids to neurotransmitters like acetylcholine (B1216132) has led to the hypothesis that they may interfere with neuromuscular function.

Studies have pointed to several potential molecular targets:

Neurotransmitter Receptors: It is theorized that lolines may act as agonists or antagonists at various neurotransmitter receptors, such as nicotinic acetylcholine receptors (nAChRs) or octopamine (B1677172) receptors, leading to paralysis and death. Octopamine is an important neurotransmitter in invertebrates, regulating key physiological processes.

Ion Channels: Loline alkaloids may disrupt the normal function of ion channels in nerve and muscle cells, altering the transmission of nerve impulses.

These mechanisms are thought to be more specific to invertebrates, which could explain their relatively lower toxicity to mammals compared to other types of alkaloids. Cellular-level studies aim to further elucidate these interactions and identify the specific binding sites and downstream effects that result in the observed insecticidal and deterrent properties.

Advanced Research Methodologies and Emerging Directions

Modern Analytical Techniques in Decorticasine Profiling

The comprehensive analysis of this compound and its analogues within complex biological matrices necessitates the use of highly sensitive and specific analytical platforms. Modern techniques allow for precise identification and quantification, which is crucial for both biosynthetic studies and functional explorations.

High-resolution techniques are indispensable for separating and identifying structurally similar loline (B1675033) alkaloids. Ultra-High Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) has become a powerful tool for this purpose. nih.gov These systems, including Q Exactive Orbitrap and Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometers, provide exceptional mass accuracy and resolving power. mdpi.com This allows for the reliable assignment of molecular formulas to trace-level compounds in complex mixtures, such as fungal cultures or plant tissues. mdpi.comresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is also a robust and frequently used method for the characterization of volatile and semi-volatile compounds, including loline alkaloids. nih.gov The coupling of chromatographic separation with mass spectrometry enables the confident identification of known lolines by comparing their mass spectra with established libraries, as well as the characterization of novel derivatives based on their fragmentation patterns. nih.govplos.org

Table 1: Comparison of Modern Analytical Platforms for Loline Alkaloid Analysis

| Technique | Primary Application | Key Advantages | Commonly Analyzed Analytes |

|---|---|---|---|

| GC-MS | Routine identification and quantification of known loline alkaloids. | Robustness, established spectral libraries. nih.gov | N-formylloline (NFL), N-acetylloline (NAL), N-acetylnorloline (NANL). plos.org |

| UHPLC-HRMS (e.g., Orbitrap, FTICR) | Untargeted metabolomics, discovery of novel alkaloids, structural elucidation. | High sensitivity, high mass accuracy, ability to analyze complex mixtures. nih.govmdpi.com | A wide range of loline derivatives and their biosynthetic precursors. |

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of organic molecules. measurlabs.com While one-dimensional (1D) ¹H and ¹³C NMR are standard, the complexity of biological extracts containing multiple loline alkaloids often requires more advanced two-dimensional (2D) techniques. researchgate.net

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between atoms within a molecule. ipb.pt These methods are invaluable for assigning the complete chemical structure of newly isolated loline alkaloids and for differentiating between isomers, which can be challenging with mass spectrometry alone. measurlabs.comipb.pt The application of these techniques provides unambiguous structural data, which is fundamental for understanding structure-activity relationships.

Applications of Genetic Engineering and Synthetic Biology in Loline Biosynthesis

The biosynthesis of loline alkaloids is governed by a dedicated gene cluster, often referred to as the LOL cluster. wikipedia.orgnih.gov Advances in genetic engineering and synthetic biology have enabled detailed functional analysis of these genes and offer pathways to manipulate loline production.

Synthetic biology applies engineering principles to biological systems, offering the potential to redesign the loline biosynthetic pathway for the production of novel compounds or to enhance the yield of desired alkaloids. idtdna.com This can involve the heterologous expression of LOL genes in more tractable host organisms or the creation of synthetic gene constructs to produce specific molecules of interest. technologynetworks.com These approaches not only deepen the fundamental understanding of the enzymatic cascade but also open avenues for the sustainable production of these valuable compounds. idtdna.com

Table 2: Examples of Genetic Manipulation in Loline Biosynthesis Research

| Gene Target | Methodology | Observed Outcome | Reference |

|---|---|---|---|

| lolC | RNA interference (RNAi) | Significantly decreased expression of lolC and reduced accumulation of loline alkaloids. | nih.gov |

| lolN and lolM | Gene knockout | Biosynthesis halted at N-acetylnorloline; production of N-formylloline and N-acetylloline was abolished. | plos.org |

| lolP | Functional analysis | Identified as a cytochrome P450 monooxygenase required for the conversion of N-methylloline to N-formylloline. | wikipedia.org |

Computational Chemistry and Molecular Modeling for Structural Insights and Target Prediction

Computational chemistry and molecular modeling serve as powerful predictive tools to investigate the properties of loline alkaloids and their potential interactions with biological targets. ijrar.org These in silico methods can provide valuable insights that guide experimental research, saving both time and resources. tarosdiscovery.com

Techniques such as Density Functional Theory (DFT) can be used to study the electronic and structural properties of this compound, offering information on its stability and reactivity. nih.govscirp.org Molecular mechanics and molecular dynamics simulations can model the conformational behavior of the molecule and its interaction with potential protein targets. ijrar.org For example, structure-based drug design approaches, including molecular docking, can be used to screen for potential binding sites on proteins, helping to predict the biological targets of loline alkaloids and elucidate their mechanism of action at a molecular level. tarosdiscovery.comscirp.org These computational approaches are crucial for generating hypotheses about the function of these alkaloids before undertaking more complex preclinical studies.

Exploration of Novel Biological Activities in Preclinical Contexts (excluding clinical outcomes)

Loline alkaloids, produced by fungal endophytes, are well-known for protecting their host grasses from insect herbivores. nih.govuky.edu Preclinical research continues to explore the breadth of their biological activities beyond this ecological role.

In vitro and in vivo studies have demonstrated that loline alkaloids possess a range of bioactivities. A primary area of investigation is their insecticidal and insect-deterrent properties against a variety of pests. wikipedia.org For example, endophyte-infected grasses containing lolines show increased resistance to aphids. wikipedia.org Beyond their anti-insect activity, some studies have investigated other potential effects. For instance, preclinical assessments have explored the cytotoxic activity of related compounds against various cell lines, a common step in the early stages of drug discovery. nih.gov Other research has examined the antimicrobial properties of natural products, and loline alkaloids have been evaluated against panels of pathogenic bacteria in preclinical models. researchgate.net These foundational studies are critical for identifying new potential applications for this compound and its chemical relatives.

Q & A

How can I formulate a focused research question to investigate Decorticasine’s biological mechanisms?

- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to narrow the scope. For example: "How does this compound modulate [specific pathway] in [cell type/organism], compared to [existing compound]?" Prioritize gaps identified in literature reviews (e.g., lack of in vivo validation of this compound’s anti-inflammatory effects) to ensure novelty .

Q. What experimental design principles should guide efficacy studies for this compound?

- Methodological Answer : Adopt a dose-response framework with appropriate controls (e.g., vehicle controls, positive/negative comparators). Include replicates (n ≥ 3) to account for biological variability. Use Blinded Randomized Design to minimize bias in outcome measurement (e.g., cytokine assays). For in vitro studies, specify cell line passage numbers and culture conditions to ensure reproducibility .

Q. How to conduct a systematic literature review on this compound’s known interactions?

- Methodological Answer :

Define inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025, excluding non-English abstracts).

Use databases like PubMed, Scopus, and Web of Science with Boolean terms: "this compound" AND ("kinase inhibition" OR "metabolic pathway").

Screen results using PRISMA flow diagrams to document attrition reasons (e.g., irrelevance, low-quality methods) .

Q. What validation methods are critical for confirming this compound’s structural identity and purity?

- Methodological Answer : Combine spectroscopic techniques :

- NMR (1H/13C) for functional group analysis.

- HRMS (High-Resolution Mass Spectrometry) for molecular weight confirmation.

- HPLC-PDA (Purity >95%) with orthogonal column phases (C18 vs. HILIC) to detect impurities .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported pharmacokinetic data across studies?

- Methodological Answer : Perform meta-analysis with subgroup stratification by variables like species (mice vs. primates), administration route (oral vs. IV), or formulation (nanoparticles vs. free compound). Use Cochran’s Q test to assess heterogeneity and I² statistic to quantify inconsistency. Reconcile outliers by evaluating methodological flaws (e.g., inadequate sample size, lack of bioavailability controls) .

Q. What strategies optimize this compound’s synthetic yield while minimizing byproducts?

- Methodological Answer : Apply Design of Experiments (DoE) to test variables (e.g., catalyst concentration, temperature). Use Response Surface Methodology (RSM) to model interactions. For example:

- Central Composite Design to identify optimal reaction time (t = 24h) and solvent ratio (MeOH:H₂O = 7:3).

- Characterize byproducts via LC-MS/MS and adjust protecting groups to suppress side reactions .

Q. How to integrate multi-omics data (transcriptomics, proteomics) to elucidate this compound’s mechanism of action?

- Methodological Answer :

Use pathway enrichment tools (DAVID, STRING) to cluster differentially expressed genes/proteins.

Apply Weighted Gene Co-expression Network Analysis (WGCNA) to identify modules correlated with this compound treatment.

Validate hypotheses with CRISPR/Cas9 knockouts of top candidate genes (e.g., MAPK1) .

Q. What statistical approaches are robust for establishing causal relationships between this compound exposure and therapeutic outcomes?

- Methodological Answer : In in vivo studies, employ Causal Inference Models (e.g., Bayesian Networks) to adjust for confounders (e.g., diet, genetic background). For clinical data, use Propensity Score Matching to reduce selection bias. Validate causality via Hill’s Criteria (e.g., dose-response gradient, temporality) .

Methodological Resources

- Data Contradiction Analysis : Iterative triangulation of in vitro, in vivo, and in silico data to identify protocol-driven discrepancies (e.g., cell line-specific responses) .

- Reproducibility : Adhere to ARRIVE Guidelines for preclinical studies and share raw data in repositories like Figshare or Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.